Phenyl(piperazin-1-yl)methanimine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
phenyl(piperazin-1-yl)methanimine |
InChI |
InChI=1S/C11H15N3/c12-11(10-4-2-1-3-5-10)14-8-6-13-7-9-14/h1-5,12-13H,6-9H2 |
InChI Key |
CGZQAASYBDMZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity of Phenyl Piperazin 1 Yl Methanimine
Reactions at the Imine Functionality
The imine bond is the most reactive site in the molecule for many transformations.
Hydrolysis: In the presence of aqueous acid, the imine can be hydrolyzed back to its starting materials, benzaldehyde (B42025) and piperazine (B1678402). masterorganicchemistry.com This reaction is the reverse of its formation.
Reduction: The C=N double bond can be readily reduced to a C-N single bond, transforming the imine into a secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would yield Phenyl(piperazin-1-ylmethyl)amine.
Nucleophilic Addition: The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles, especially after protonation of the imine nitrogen. nih.gov This could include the addition of organometallic reagents (e.g., Grignard reagents) or enolates in reactions analogous to the Mannich reaction.
Reactions Involving the Piperazine Moiety
The piperazine ring, with its two nitrogen atoms, offers further avenues for chemical modification.
N-Alkylation/N-Acylation: The secondary amine of the piperazine ring is a nucleophilic site and can undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. ambeed.com This allows for the introduction of a wide variety of substituents at this position.
Salt Formation: The basic nitrogen atoms of the piperazine ring can react with acids to form salts. This is a common strategy to improve the solubility and handling of such compounds.
Computational Chemistry and Theoretical Investigations
Topological and Electron Density Studies
Localized Orbital Locator (LOL) Investigations
The Localized Orbital Locator (LOL) analysis is a key topological tool used to differentiate bonding and lone pair regions within a molecule's electron density. researchgate.net For compounds structurally related to Phenyl(piperazin-1-yl)methanimine, LOL studies, often performed in conjunction with Electron Localized Function (ELF) analysis, provide profound insight into the molecule's bonding characteristics. nih.gov LOL maps visualize the spatial localization of electron pairs, where high LOL values (approaching 1) indicate regions of highly localized electrons, such as covalent bonds and lone pairs, while lower values signify areas with more delocalized electrons. nih.gov In the context of N-aryl methanimine (B1209239) derivatives, LOL analysis helps to precisely identify the main binding areas and the distribution of electron density around the piperazine (B1678402) and phenyl rings. researchgate.net
Average Localized Ionization Energy (ALIE) and Reduced Density Gradient (RDG) Analysis
Average Localized Ionization Energy (ALIE) is a computational method used to map the electrostatic potential on a molecule's surface, identifying regions most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For related methanimine compounds, ALIE analysis helps to pinpoint the most reactive sites, with lower energy values indicating areas where electrons are more easily donated (nucleophilic sites) and higher values indicating electron-deficient regions (electrophilic sites). researchgate.net
Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions (NCIs). rsc.org This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting 3D isosurfaces are color-coded to distinguish different types of interactions:
Blue: Strong, attractive interactions like hydrogen bonds. researchgate.net
Green: Weak, delocalized van der Waals interactions. researchgate.netrsc.org
Red: Strong, non-bonding repulsive interactions (steric clashes). researchgate.net
In studies of phenylpiperazine salts and other related structures, RDG analysis has been instrumental in confirming the presence and nature of various intra- and intermolecular interactions, providing a visual complement to other analytical methods. nih.gov
Analysis of Intermolecular Interactions
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational tool used to explore and quantify intermolecular contacts within a crystal. canada.ca By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a visual representation of close contacts. Red spots on the d_norm surface indicate interactions shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
| Interaction Type | Percentage Contribution Range (%) | Appearance on Fingerprint Plot | Relevant Citations |
|---|---|---|---|
| H···H | 36.8 - 67.9 | Large, widely scattered region of high density | nih.govrsc.org |
| C···H / H···C | 13.7 - 26.5 | Distinct "wing-like" features | nih.govrsc.org |
| O···H / H···O | 7.3 and higher | Sharp, narrow spikes characteristic of hydrogen bonds | canada.canih.gov |
Hydrogen Bonding Network Characterization
Hydrogen bonds are among the most critical interactions governing the supramolecular assembly of phenylpiperazine derivatives. In the crystal structures of related salts, strong N-H···O hydrogen bonds frequently link cations and anions. researchgate.net Additionally, weaker C-H···O interactions play a significant role in stabilizing the three-dimensional architecture. rsc.orgnih.gov These interactions often lead to the formation of specific, recognizable supramolecular motifs, such as dimers and rings. For instance, R²₂(8) ring motifs, formed by pairs of N-H···O hydrogen bonds, have been observed to create dimers in related hydrazide structures. nih.gov
π-π Stacking Interactions
The presence of the phenyl ring in this compound facilitates π-π stacking interactions, which contribute significantly to crystal stability. In related phenylpiperazine structures, these interactions are typically observed as off-centered or parallel-displaced stacking arrangements between the aromatic rings of adjacent molecules. researchgate.net The stability of these interactions is highly dependent on the geometry, with antiparallel-displaced arrangements often being the most stable. The centroid-to-centroid distances for such interactions in phenyl-containing piperazine derivatives have been measured in the range of 3.7 to 4.8 Å. nih.gov
Lone Pair−π Interactions
Lone pair-π (lp-π) interactions are a class of non-covalent interaction that can occur between an electron-rich lone pair on a heteroatom and an electron-deficient aromatic π-system. nih.govcanada.ca In this compound, a potential lp-π interaction could exist between the lone pair electrons of a nitrogen atom in the piperazine ring and the π-face of the phenyl ring. Such interactions are known to be important in stabilizing the conformations of biological molecules and influencing reaction mechanisms. nih.gov Computational studies on model systems, such as phenol (B47542) interacting with an oxygen lone pair, have demonstrated that these interactions can play a crucial role in defining the geometry and energetics of molecular complexes. nih.gov While not always the dominant force, the lp-π interaction is a recognized contributor to the stability of N-aryl and O-aryl structures. nih.gov
Quantum Mechanical Studies and Excited State Properties
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantum mechanical studies performed on this compound. Consequently, data regarding its electronic structure, frontier molecular orbitals (HOMO-LUMO), and other quantum chemical descriptors are not available. Similarly, investigations into the excited state properties of this compound, which would include analyses of its absorption spectra, transition energies, and oscillator strengths, have not been reported in the accessible literature.
The lack of such fundamental theoretical studies means that key insights into the molecule's potential reactivity, kinetic stability, and photophysical behavior remain undetermined from a computational standpoint.
Molecular Modeling and Docking Studies (focused on chemical interactions)
Consistent with the absence of quantum mechanical data, there is no available research on the molecular modeling or molecular docking of this compound. Molecular modeling studies, which would provide information on the compound's conformational analysis, potential energy surface, and preferred three-dimensional structures, have not been published.
Furthermore, molecular docking studies, which are crucial for predicting the binding affinity and interaction patterns of a molecule with biological targets such as proteins or enzymes, have not been conducted for this compound. As a result, there is no computational data to describe its potential chemical interactions in a biological context, including hydrogen bonding, hydrophobic interactions, or electrostatic contacts with any specific receptor.
The table below would typically present data from such studies; however, due to the lack of available information, it remains unpopulated.
Table 1: Summary of Theoretical and Modeling Data for this compound
| Study Type | Key Parameters Investigated | Findings |
|---|---|---|
| Quantum Mechanical Studies | HOMO-LUMO Gap, Electron Affinity, Ionization Potential | Data Not Available |
| Excited State Properties | Absorption Maxima (λmax), Oscillator Strength | Data Not Available |
| Molecular Modeling | Conformational Energy, Dipole Moment | Data Not Available |
| Molecular Docking | Binding Affinity, Key Residue Interactions | Data Not Available |
Reactivity and Reaction Mechanisms
Imine Bond Stability and Hydrolysis Pathways
The stability of the imine bond in phenyl(piperazin-1-yl)methanimine is a critical factor in its chemical behavior. Like most imines, it is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the constituent aldehyde (benzaldehyde) and amine (1-phenylpiperazine). This process is typically catalyzed by acid.
The general mechanism for the acid-catalyzed hydrolysis of an imine involves the following steps:
Protonation of the imine nitrogen: This increases the electrophilicity of the imine carbon.
Nucleophilic attack by water: A water molecule attacks the imine carbon.
Proton transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine intermediate.
Elimination of the amine: The C-N bond cleaves, releasing the amine and forming a protonated carbonyl group.
Deprotonation: A final deprotonation step yields the corresponding aldehyde or ketone.
The rate of hydrolysis is highly dependent on the pH of the solution. A study on the hydrolysis kinetics of a complex molecule containing a phenylpiperazinyl group, 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, revealed that the degradation is subject to specific acid and base catalysis, as well as spontaneous hydrolysis. researchgate.net The pH-rate profile for this compound indicated a minimum hydrolysis rate at approximately pH 2.0. researchgate.net While this is a different molecule, it suggests that the stability of the piperazine-containing structure is significantly influenced by pH.
In the context of this compound, the stability of the imine bond can be influenced by the electronic nature of substituents on both the phenyl and piperazine (B1678402) rings. Electron-donating groups on the phenyl ring would be expected to destabilize the imine by increasing the electron density on the imine carbon, making it more susceptible to protonation and subsequent hydrolysis. Conversely, electron-withdrawing groups would likely increase its stability.
Nucleophilic Additions to the Imine Carbon
The electrophilic carbon atom of the imine double bond in this compound is susceptible to attack by nucleophiles. This reactivity is analogous to that of aldehydes and ketones, though generally, imines are less electrophilic than their carbonyl counterparts. A wide variety of nucleophiles can add across the C=N bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common nucleophiles that react with imines include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions are a powerful tool for the formation of new C-C bonds. researchgate.netnih.govgoogle.com The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the imine carbon, forming a tetrahedral intermediate which is then protonated upon aqueous workup to yield the corresponding amine. nih.gov
For example, the reaction of a Grignard reagent with an imine proceeds as follows:
Nucleophilic attack: The Grignard reagent adds to the imine carbon.
Formation of a magnesium salt: A magnesium salt of the resulting amide is formed.
Hydrolysis: Aqueous workup protonates the nitrogen to give the final amine product.
Similarly, organolithium reagents can add to imines to form α-substituted amines. nih.govyoutube.comyoutube.com The reactivity of these organometallic reagents allows for the introduction of a wide range of alkyl and aryl groups at the carbon atom of the original imine functionality.
| Nucleophile Type | General Formula | Product Type |
| Grignard Reagents | R-MgX | α-Substituted Amines |
| Organolithium Reagents | R-Li | α-Substituted Amines |
| Hydride Reagents | e.g., NaBH₄, LiAlH₄ | Secondary Amines |
Cycloaddition Reactions Involving the Imine Moiety
The imine functionality of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. Two notable examples of such reactions are the aza-Diels-Alder reaction and 1,3-dipolar cycloadditions.
In the aza-Diels-Alder reaction , the imine can act as the dienophile or as part of the diene system. When acting as a dienophile, it reacts with a 1,3-diene to form a six-membered nitrogen-containing heterocycle, such as a tetrahydropyridine (B1245486) derivative. beilstein-journals.orgencyclopedia.pub The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the imine and the diene, as well as the reaction conditions, including the use of Lewis acid catalysts.
1,3-dipolar cycloadditions involve the reaction of the imine (as the dipolarophile) with a 1,3-dipole to form a five-membered heterocyclic ring. nih.govyoutube.com A variety of 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, can be employed. youtube.com For instance, the reaction with an azomethine ylide, which can be generated in situ from the condensation of an α-amino acid with an aldehyde, would lead to the formation of a substituted pyrrolidine (B122466) ring. The regioselectivity of these cycloadditions is a key consideration and is influenced by both electronic and steric factors of the reactants.
| Cycloaddition Type | Reactant Partner | Product Ring System |
| Aza-Diels-Alder | 1,3-Diene | Tetrahydropyridine |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azomethine ylide) | Pyrrolidine |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Oxadiazoline |
Substitution Reactions on Phenyl and Piperazine Rings
Both the phenyl and piperazine rings of this compound are amenable to substitution reactions, allowing for further modification of the molecule's structure.
The piperazine ring offers sites for nucleophilic substitution , primarily at the secondary amine nitrogen (if unsubstituted). In the case of this compound, the piperazine nitrogen atoms are already substituted. However, C-H functionalization of the piperazine ring is a known process. researchgate.netresearchgate.net Recent advances have demonstrated that the C-H bonds of the piperazine ring can be functionalized through various methods, including photoredox catalysis and transition-metal-catalyzed reactions. researchgate.net These methods allow for the introduction of aryl, vinyl, and alkyl groups at the carbon atoms of the piperazine ring, providing access to a wider range of structurally diverse derivatives. researchgate.net
Derivatization Reactions for Functionalization
The chemical scaffold of this compound can be further elaborated through various derivatization reactions to introduce new functional groups and modulate its properties. These derivatizations can target the imine bond, the phenyl ring, or the piperazine moiety.
Derivatization via the imine bond: As discussed, nucleophilic addition to the imine followed by further transformations of the newly introduced group is a viable strategy. For example, reduction of the imine to a secondary amine provides a new site for N-alkylation or N-acylation.
Derivatization of the piperazine ring: The secondary amine of a piperazine ring is a common site for functionalization. In the case of N-substituted piperazines like the parent compound, derivatization often involves C-H functionalization as mentioned previously. researchgate.netresearchgate.net For example, N-alkylation of a related piperazine-containing compound has been achieved using bromoethanol, followed by oxidation to the corresponding aldehyde, which can then undergo further reactions.
Derivatization of the phenyl ring: Following electrophilic aromatic substitution to introduce functional groups like nitro or halogen, these groups can be further transformed. A nitro group can be reduced to an amino group, which can then be diazotized and subjected to Sandmeyer reactions to introduce a variety of substituents. A halogen atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
Advanced Research Applications in Organic and Coordination Chemistry
Phenyl(piperazin-1-yl)methanimine as a Synthetic Building Block
The intrinsic reactivity of its constituent functional groups positions this compound as a versatile building block in organic synthesis. The imine bond offers a site for nucleophilic addition and cycloaddition reactions, while the piperazine (B1678402) ring provides a scaffold that can be further functionalized, and the phenyl group influences the electronic properties and steric interactions of the molecule.
Precursor in Heterocyclic Compound Synthesis
Imines are well-established as key intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net The imine functional group in this compound is susceptible to a variety of cyclization reactions, making it a valuable precursor for generating novel heterocyclic systems. For instance, it can participate in annulation reactions with substituted maleic anhydrides to yield polycyclic lactam products. nih.gov
The general reactivity of imines allows for their use in the construction of various heterocyclic rings, including:
Aziridines: Through reactions with carbenes or ylides.
Azetidines and β-lactams: Via [2+2] cycloaddition reactions with alkenes or ketenes. researchgate.net
Pyrrolidines and other five-membered rings: Through [3+2] cycloaddition reactions with appropriate dipolarophiles.
Pyridines and other six-membered rings: Via a variety of condensation and cycloaddition strategies.
The presence of the piperazine ring adds another dimension to its synthetic utility, as the secondary amine within the piperazine moiety can also participate in cyclization reactions or be used as a point of attachment for further molecular elaboration.
Scaffold for Complex Molecular Architectures
The phenylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. researchgate.net This framework imparts favorable properties such as aqueous solubility and the ability to interact with biological targets. researchgate.net this compound can serve as a foundational scaffold for the synthesis of more complex molecules with potential biological activity.
The synthesis of complex molecular architectures can be achieved through various strategies, including:
Functionalization of the Piperazine Ring: The secondary amine of the piperazine ring can be readily alkylated, acylated, or arylated to introduce new functional groups and build more complex structures. nih.gov
Modification of the Phenyl Ring: The phenyl group can be subjected to electrophilic aromatic substitution reactions to introduce substituents that can modulate the electronic and steric properties of the molecule.
Reactions at the Imine Bond: The imine can be reduced to the corresponding amine, providing a flexible linker, or it can be used as a handle for attaching other molecular fragments.
The modular nature of this scaffold allows for the systematic variation of its different components to create libraries of compounds for screening in drug discovery and materials science. nih.govresearchgate.net
Coordination Chemistry of Imine-Piperazine Ligands
The presence of multiple nitrogen donor atoms in this compound makes it an interesting ligand for the formation of metal complexes. The imine nitrogen and the distal nitrogen of the piperazine ring can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals.
Metal Complex Formation and Characterization
Ligands containing both imine and piperazine functionalities are known to form stable complexes with a range of metal ions. The coordination of this compound to a metal center can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the nature of the metal ion.
The characterization of these metal complexes typically involves a combination of spectroscopic and analytical techniques, as detailed in the table below.
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides evidence of coordination through shifts in the C=N stretching frequency of the imine and the N-H stretching frequency of the piperazine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the structure of diamagnetic complexes in solution. |
| UV-Vis Spectroscopy | Gives information about the electronic transitions within the complex, which can help to elucidate its geometry. |
| X-ray Crystallography | Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
Chelation Behavior and Ligand Field Effects
As a bidentate N,N'-donor ligand, this compound is expected to form a stable five-membered chelate ring upon coordination to a metal ion. The stability of such complexes is enhanced by the chelate effect. The electronic properties of the phenyl and piperazine groups can influence the ligand field strength, which in turn affects the electronic and magnetic properties of the resulting metal complex.
The imine nitrogen is generally a good σ-donor and a modest π-acceptor, while the piperazine nitrogen is a good σ-donor. The combination of these two donor atoms can lead to a moderate to strong ligand field. The specific ligand field effects will depend on the metal ion and its oxidation state. For example, in an octahedral complex, the energy difference between the t2g and eg orbitals (Δo) will be influenced by the donor strength of the ligand, which can be probed using UV-Vis spectroscopy.
Supramolecular Assembly and Self-Organization
The structural features of this compound, including the aromatic phenyl ring and the hydrogen bond donor/acceptor capabilities of the piperazine and imine groups, make it a candidate for participation in supramolecular assembly and self-organization processes.
The phenyl group can engage in π-π stacking interactions, which are a significant driving force in the formation of ordered supramolecular structures. wikipedia.org The presence of the phenyl ring can lead to the formation of aggregates in solution or ordered packing in the solid state. wikipedia.org
Furthermore, the N-H group of the piperazine ring can act as a hydrogen bond donor, while the imine nitrogen and the tertiary amine in the piperazine ring can act as hydrogen bond acceptors. These hydrogen bonding interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. The interplay of π-π stacking and hydrogen bonding can result in the formation of complex and interesting supramolecular architectures. rsc.org The study of these non-covalent interactions is crucial for the rational design of new materials with desired properties.
Design Principles for Hydrogen-Bonded Architectures
There is currently no available research that specifically details the use of this compound in the design and synthesis of hydrogen-bonded architectures. The principles that would govern its self-assembly, such as preferred hydrogen bonding motifs or the formation of specific supramolecular synthons, have not been studied.
π-Stacked Supramolecular Systems
Similarly, the potential for this compound to participate in π-stacked supramolecular systems has not been investigated. Research into the formation of π-π interactions, either through self-assembly or in coordination with other aromatic molecules, is absent from the current body of scientific literature.
Applications in Materials Science
The structural motifs within this compound suggest that it could be a precursor for functional materials. However, empirical studies to explore and validate this potential are not available.
Fluorescent Materials
No studies have been published that explore the fluorescent properties of this compound or its derivatives. The intrinsic fluorescence of the compound, or its potential as a building block for larger fluorescent systems, remains uncharacterized.
Corrosion Inhibitors
While other nitrogen-containing heterocyclic compounds and imine derivatives have been investigated as corrosion inhibitors, there is no specific research demonstrating the efficacy of this compound for this purpose. Studies on its ability to adsorb onto metal surfaces and prevent corrosion are not present in the available literature.
Stereochemical Investigations and Chiral Synthesis
The piperazine ring and the potential for creating chiral centers are features that could be exploited in stereochemical studies. However, research in this area focusing specifically on this compound is not documented.
e.g., Kinetic Resolution of Cyclic Amines
There are no published examples of this compound being used as a substrate or a resolving agent in the kinetic resolution of cyclic amines or any other chiral synthesis applications.
Q & A
Q. What are the standard synthetic routes for phenyl(piperazin-1-yl)methanimine derivatives?
Methodological Answer: A common approach involves Schiff base formation via condensation of 2-benzoylpyridine derivatives with primary amines. For example:
- Step 1: React 2-benzoylpyridine with an amine (e.g., 1-amino-4-methylpiperazine) under reflux in a polar aprotic solvent (e.g., DMF) for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (e.g., chloroform:methanol = 3:1) and crystallize using diethyl ether .
- Key Characterization: Confirm imine bond formation using ¹H-NMR (δ 8.5–9.0 ppm for CH=N) and IR (stretching at ~1600–1650 cm⁻¹ for C=N) .
Q. Table 1: Example Reaction Conditions
| Amine | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1-Amino-4-methylpiperazine | DMF | 12 | 85 | >95 |
| N-(naphthalen-1-yl)ethane-1,2-diamine | Ethanol | 24 | 72 | 90 |
Q. How is crystallographic data analyzed to confirm molecular geometry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths and angles. For example:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Analysis: Software like ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry .
- Key Parameters: Bond angles (e.g., C–N–C in piperazine rings typically range from 105.5° to 112.3°) and torsion angles (e.g., ±60° for chair conformations in piperazine) .
Q. Table 2: Representative Bond Angles
| Atom Triplet | Angle (°) | Deviation from Ideal Geometry |
|---|---|---|
| N21–C22–H22A | 105.5 | Distorted tetrahedral |
| C43–C44–C45 | 118.3 | Aromatic sp² hybridization |
| C44–C45–C46 | 121.0 | Planar alignment |
Advanced Research Questions
Q. How can contradictory spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Temperature-Dependent NMR: Perform experiments at varying temps (e.g., 25°C to −40°C) to detect equilibrium shifts in imine-enamine tautomerism .
- DFT Calculations: Compare experimental SC-XRD data with computed structures (e.g., using Gaussian09 at B3LYP/6-311++G(d,p)) to validate intramolecular hydrogen bonding or steric strain .
- Solvent Screening: Recrystallize in alternative solvents (e.g., DMSO vs. ether) to isolate polymorphs and assess lattice effects .
Q. What strategies optimize regioselectivity in piperazine-ring functionalization?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Electrophilic Substitution: Use directing groups (e.g., –NO₂, –OCH₃) on phenyl rings to guide electrophiles to para positions .
- Protection-Deprotection: Temporarily block reactive sites (e.g., Boc-protected piperazine) to direct alkylation/arylation to specific nitrogen atoms .
- Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation with >90% selectivity .
Q. Table 3: Catalytic Conditions for Piperazine Functionalization
| Reaction Type | Catalyst | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂ | XantPhos | 88 | 92 |
| Alkylation | CuI | DMEDA | 75 | 85 |
Q. How are computational methods integrated to predict biological activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX) by aligning the imine group with Zn²⁺ in active sites .
- QSAR Modeling: Corrogate Hammett constants (σ) of substituents (e.g., –OCH₃, –F) with IC₅₀ values from enzyme inhibition assays .
- ADMET Prediction: Tools like SwissADME assess logP (target: 2–4) and BBB permeability to prioritize candidates with drug-like properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
